molecular formula C18H26O2 B8182635 4-((2-(tert-Butyl)-6-vinylphenoxy)methyl)tetrahydro-2H-pyran

4-((2-(tert-Butyl)-6-vinylphenoxy)methyl)tetrahydro-2H-pyran

Cat. No.: B8182635
M. Wt: 274.4 g/mol
InChI Key: COSPLDQSXHXOPM-UHFFFAOYSA-N
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Description

4-((2-(tert-Butyl)-6-vinylphenoxy)methyl)tetrahydro-2H-pyran is an organic compound that features a complex structure with a tetrahydropyran ring, a tert-butyl group, and a vinylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(tert-Butyl)-6-vinylphenoxy)methyl)tetrahydro-2H-pyran typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.

  • Step 1: Preparation of the Vinylphenoxy Intermediate

    • React 2-(tert-butyl)-6-vinylphenol with an appropriate halogenating agent (e.g., bromine) to form 2-(tert-butyl)-6-vinylphenyl bromide.
    • Reaction conditions: Solvent (e.g., dichloromethane), temperature (0-25°C), and reaction time (1-2 hours).
  • Step 2: Suzuki–Miyaura Coupling

    • React 2-(tert-butyl)-6-vinylphenyl bromide with a boronic acid derivative in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., potassium carbonate).
    • Reaction conditions: Solvent (e.g., toluene), temperature (80-100°C), and reaction time (12-24 hours).
  • Step 3: Formation of the Tetrahydropyran Ring

    • React the coupled product with tetrahydro-2H-pyran in the presence of an acid catalyst (e.g., p-toluenesulfonic acid).
    • Reaction conditions: Solvent (e.g., dichloromethane), temperature (25-40°C), and reaction time (6-12 hours).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The vinyl group in the compound can undergo oxidation reactions to form epoxides or diols.

    Reduction: The vinyl group can also be reduced to form ethyl derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used under mild conditions (e.g., room temperature, aqueous or organic solvents).

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used under mild conditions (e.g., room temperature, organic solvents).

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base (e.g., sodium hydride) under mild conditions (e.g., room temperature, organic solvents).

Major Products Formed

    Oxidation: Epoxides, diols.

    Reduction: Ethyl derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

4-((2-(tert-Butyl)-6-vinylphenoxy)methyl)tetrahydro-2H-pyran has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((2-(tert-Butyl)-6-vinylphenoxy)methyl)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The vinyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The phenoxy group can also engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-((2-(tert-Butyl)-6-phenoxy)methyl)tetrahydro-2H-pyran: Lacks the vinyl group, resulting in different reactivity and applications.

    4-((2-(tert-Butyl)-6-vinylphenoxy)methyl)tetrahydro-2H-thiopyran: Contains a sulfur atom in the ring, leading to different chemical properties and reactivity.

    4-((2-(tert-Butyl)-6-vinylphenoxy)methyl)tetrahydro-2H-pyran-2-one:

Uniqueness

This compound is unique due to the presence of both the vinyl and phenoxy groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in organic synthesis, materials science, and medicinal chemistry.

Properties

IUPAC Name

4-[(2-tert-butyl-6-ethenylphenoxy)methyl]oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O2/c1-5-15-7-6-8-16(18(2,3)4)17(15)20-13-14-9-11-19-12-10-14/h5-8,14H,1,9-13H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSPLDQSXHXOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1OCC2CCOCC2)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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